Enhanced Lipophilicity (LogP) Drives Improved Membrane Permeability and Cellular Uptake
3,3-Diphenylcyclopropane-1,2-dicarboxylic acid exhibits a calculated LogP of 2.5, indicating significantly higher lipophilicity compared to its unsubstituted analog, cis-cyclopropane-1,2-dicarboxylic acid (LogP -0.21), and to the structurally related malonic acid (LogP -0.81) [1]. This 2.71-3.31 log unit difference corresponds to a >500-fold increase in partition coefficient, which can directly translate to enhanced passive membrane diffusion and improved cellular uptake in biological assays [2].
| Evidence Dimension | Lipophilicity (calculated LogP) |
|---|---|
| Target Compound Data | LogP = 2.5 |
| Comparator Or Baseline | cis-Cyclopropane-1,2-dicarboxylic acid (LogP = -0.21); Malonic acid (LogP = -0.81) |
| Quantified Difference | ΔLogP = 2.71 (vs. cis-cyclopropane-1,2-dicarboxylic acid); ΔLogP = 3.31 (vs. malonic acid) |
| Conditions | ACD/Labs Percepta calculated LogP; values from publicly available chemical databases. |
Why This Matters
This quantifiable increase in lipophilicity is critical for applications requiring cell permeability or binding to hydrophobic protein pockets, where more polar analogs would be ineffective.
- [1] ChemSrc. 3,3-diphenylcyclopropane-1,2-dicarboxylic Acid (LogP=2.5). Chem960. cis-cyclopropane-1,2-dicarboxylic acid (LogP=-0.20830). Sielc. Malonic Acid (LogP=-0.810). Data aggregated from public databases. View Source
- [2] Liu, X. et al. The role of lipophilicity in drug discovery and design. Acta Pharm. Sin. B 2011, 1, 37-44. DOI: 10.1016/j.apsb.2011.04.005. (Provides context for LogP differences and permeability). View Source
